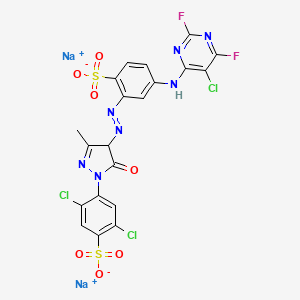
Benzenesulfonic acid, 2,5-dichloro-4-(4-((5-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 2,5-dichloro-4-(4-((5-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt is a complex organic compound. It is characterized by its sulfonic acid group, multiple chlorine and fluorine substitutions, and an azo linkage. This compound is often used in various industrial applications, including dyes and pigments, due to its vibrant color properties and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the benzenesulfonic acid derivative. The process typically includes:
Nitration: Introducing nitro groups into the benzene ring.
Reduction: Converting nitro groups to amino groups.
Diazotization: Forming diazonium salts from amino groups.
Coupling Reaction: Reacting diazonium salts with other aromatic compounds to form azo compounds.
Chlorination and Fluorination: Introducing chlorine and fluorine atoms into the structure.
Sulfonation: Adding sulfonic acid groups to the aromatic ring.
Industrial Production Methods
Industrial production often involves large-scale reactions in controlled environments to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pH control, is crucial for optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amines.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Nucleophiles such as hydroxide ions, amines.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines and other reduced forms.
Substitution: Compounds with new functional groups replacing halogens.
Applications De Recherche Scientifique
Chemistry
Dyes and Pigments: Used in the production of dyes due to its vibrant color properties.
Analytical Chemistry: Employed as a reagent in various analytical techniques.
Biology and Medicine
Biological Staining: Utilized in staining techniques for microscopy.
Industry
Textile Industry: Used in dyeing fabrics.
Paints and Coatings: Incorporated into paints for color stability and vibrancy.
Mécanisme D'action
The compound exerts its effects primarily through its azo linkage and sulfonic acid groups. The azo linkage allows for vibrant color properties, while the sulfonic acid groups enhance solubility and stability. The molecular targets and pathways involved include interactions with various substrates in industrial and biological applications, leading to desired outcomes such as staining or dyeing.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid derivatives: Compounds with similar sulfonic acid groups.
Azo compounds: Compounds with azo linkages.
Halogenated aromatic compounds: Compounds with chlorine and fluorine substitutions.
Uniqueness
This compound is unique due to its combination of multiple functional groups, including sulfonic acid, azo linkage, and halogen substitutions. This combination imparts specific properties such as high stability, vibrant color, and solubility, making it suitable for various applications.
Propriétés
Numéro CAS |
72379-41-0 |
|---|---|
Formule moléculaire |
C20H10Cl3F2N7Na2O7S2 |
Poids moléculaire |
714.8 g/mol |
Nom IUPAC |
disodium;2,5-dichloro-4-[4-[[5-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C20H12Cl3F2N7O7S2.2Na/c1-7-16(19(33)32(31-7)12-5-10(22)14(6-9(12)21)41(37,38)39)30-29-11-4-8(2-3-13(11)40(34,35)36)26-18-15(23)17(24)27-20(25)28-18;;/h2-6,16H,1H3,(H,26,27,28)(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2 |
Clé InChI |
HQDXRVBGELSFMO-UHFFFAOYSA-L |
SMILES canonique |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC3=C(C(=NC(=N3)F)F)Cl)S(=O)(=O)[O-])C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-(diethylcarbamoyl)sulfamate](/img/structure/B13413179.png)
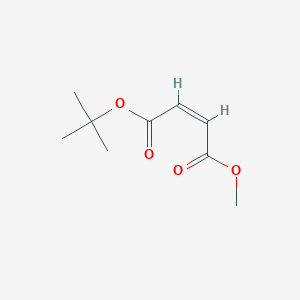
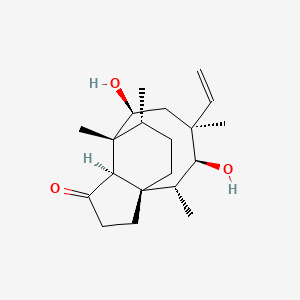
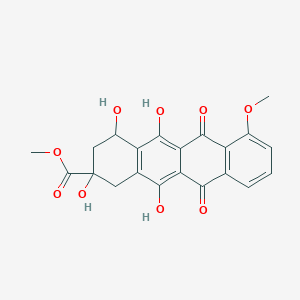
![2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde](/img/structure/B13413202.png)
![(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-3-yl)methanol](/img/structure/B13413208.png)
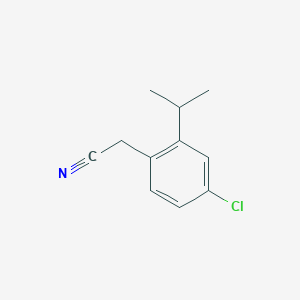

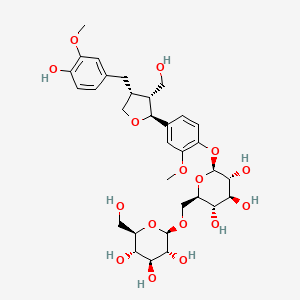
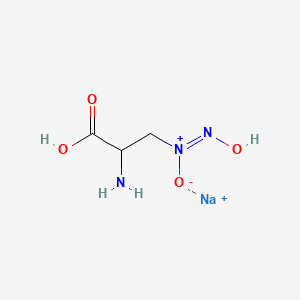
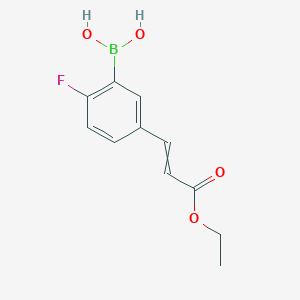
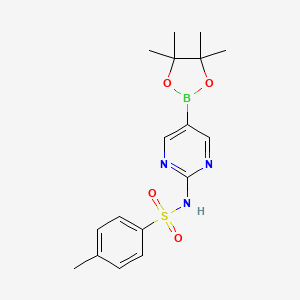
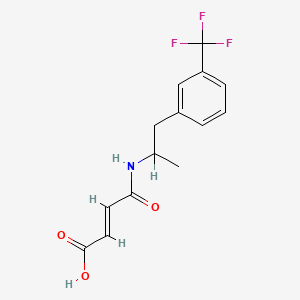
![Cyclopropanamine, 1-[(3-fluorophenoxy)methyl]-N-methyl-](/img/structure/B13413264.png)
